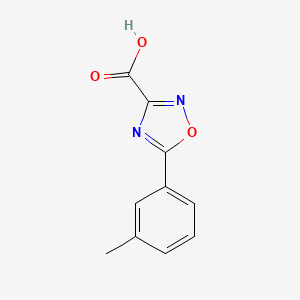
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
The synthesis of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparaison Avec Des Composés Similaires
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with the methyl group in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-(3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
HFKOIKNYVBBRID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
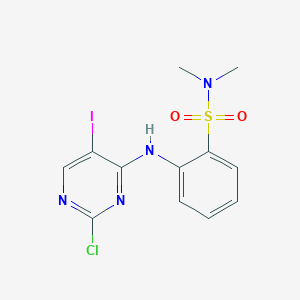
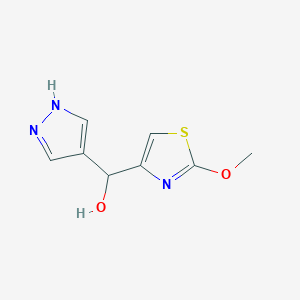
![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
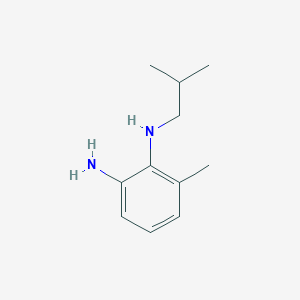
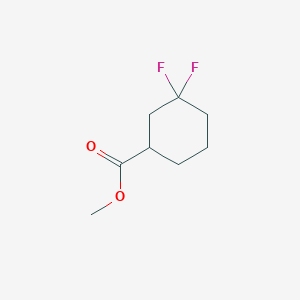
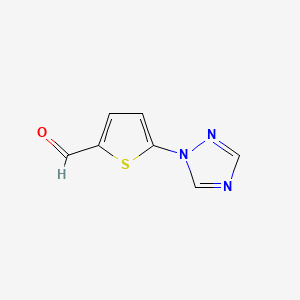
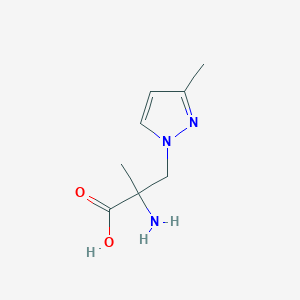
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)

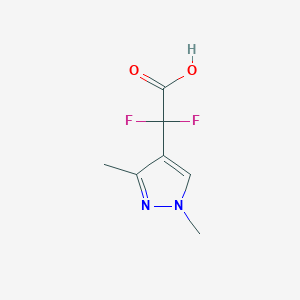
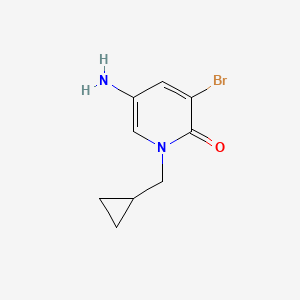

![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
